

Spectroscopic Profile of 1,2-Dibromoethyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dibromoethyl acetate**

Cat. No.: **B1217515**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **1,2-dibromoethyl acetate** (CAS No. 24442-57-7) is not readily available in public databases. The data presented in this document is predicted based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are intended for guidance and should be confirmed by experimental data.

This technical guide provides a predicted spectroscopic profile of **1,2-dibromoethyl acetate**, a compound of interest in synthetic organic chemistry and as a potential reference standard in drug development. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to aid in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **1,2-dibromoethyl acetate**.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.1 - 2.2	Singlet	3H	CH_3 (acetyl group)
~4.4 - 4.6	Doublet of doublets	2H	CH_2Br
~6.5 - 6.7	Triplet	1H	CHBr

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~20 - 22	CH_3 (acetyl group)
~35 - 40	CH_2Br
~70 - 75	CHBr
~169 - 171	C=O (ester carbonyl)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2950 - 3000	Medium	C-H stretch (aliphatic)
~1740 - 1760	Strong	C=O stretch (ester)
~1220 - 1250	Strong	C-O stretch (ester)
~600 - 700	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
244, 246, 248	Low	[M] ⁺ (Molecular ion with Br isotopes)
165, 167	Medium	[M - Br] ⁺
123, 125	Medium	[CH ₂ CHBr] ⁺
43	High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

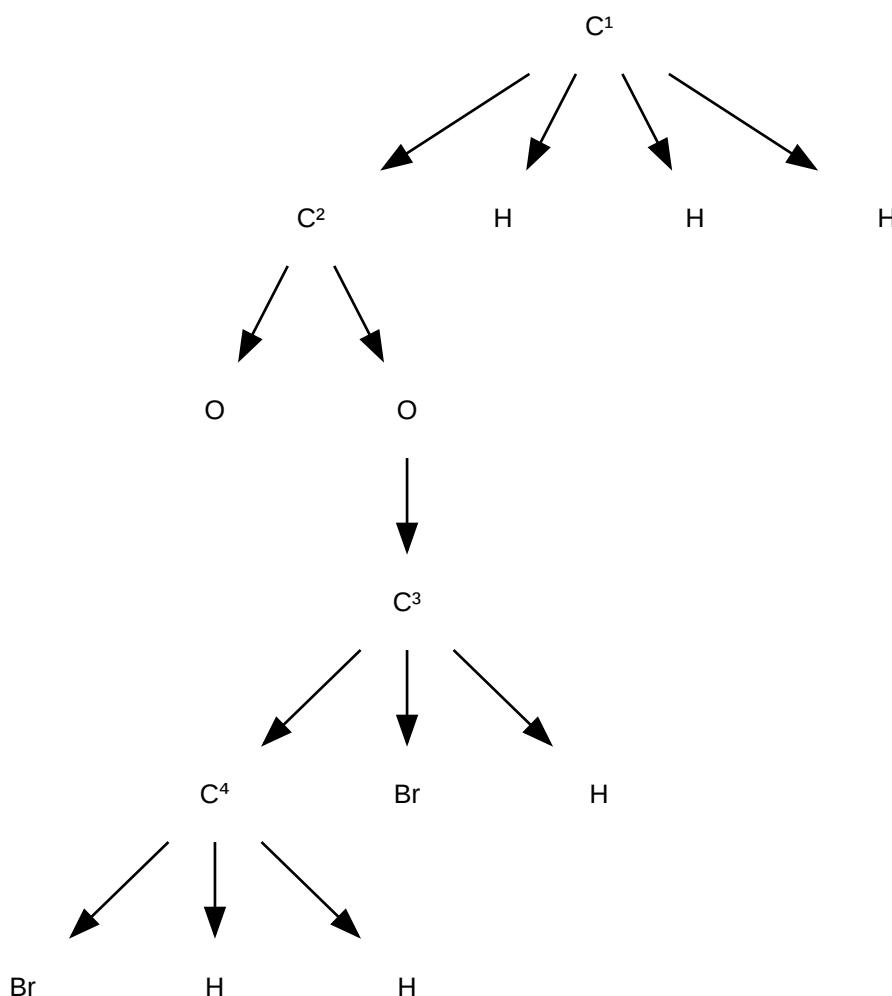
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **1,2-dibromoethyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-25 mg of **1,2-dibromoethyl acetate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.^[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.^[1]
- Filtration: Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).^[2]
- Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300-500 MHz). The instrument's magnetic field is locked onto the deuterium signal of the solvent.^[3]
- Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.^[3] Phase and baseline corrections are then applied.

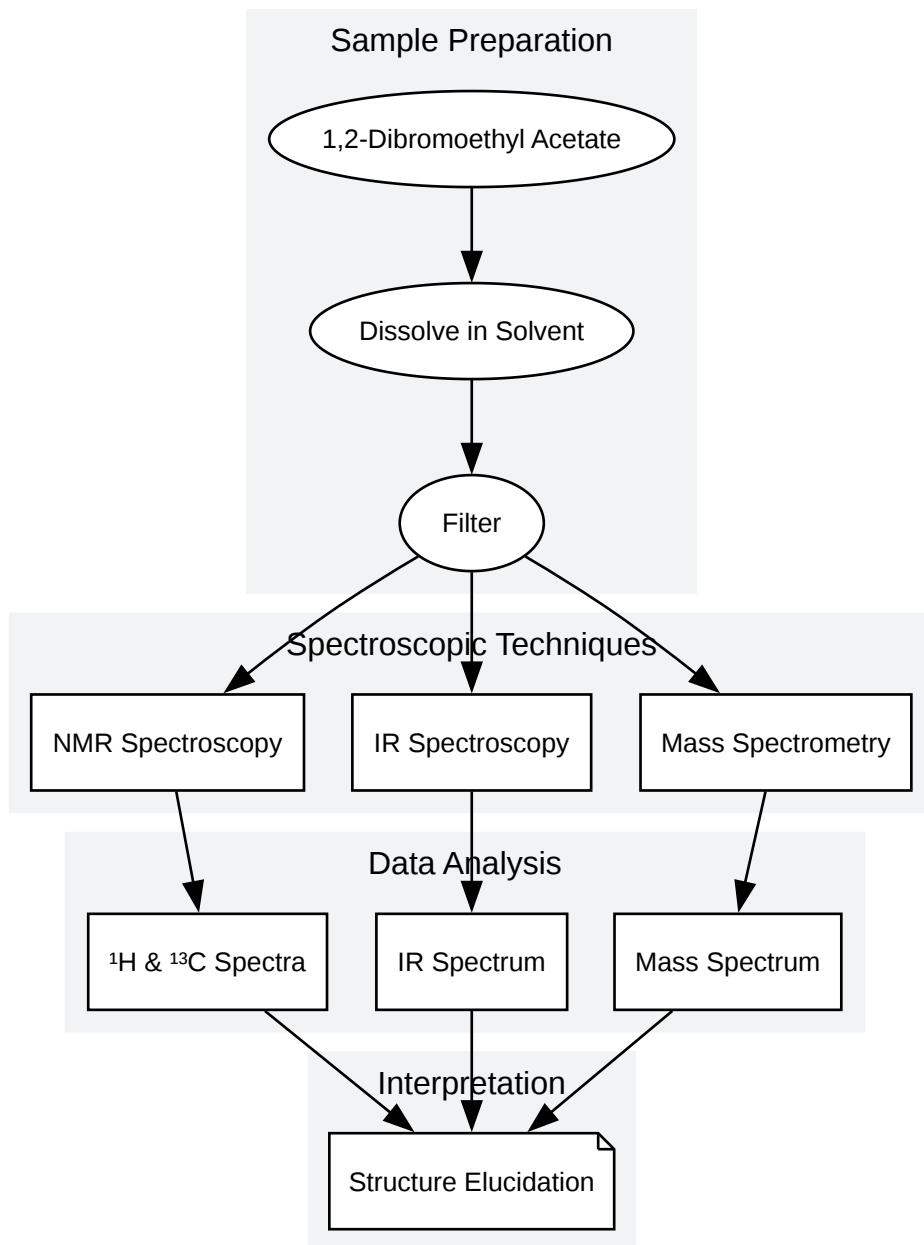
Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a single drop of neat **1,2-dibromoethyl acetate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[4]


- Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[4]
- Data Acquisition: Mount the "sandwich" plates in the sample holder of an FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

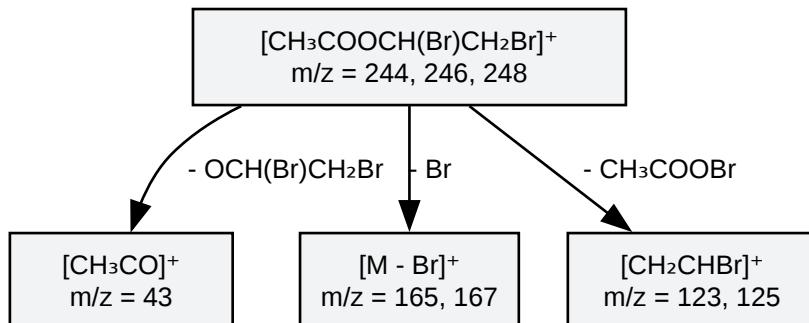
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]


Visualizations

Structure of 1,2-Dibromoethyl Acetate

[Click to download full resolution via product page](#)


Caption: Structure of **1,2-dibromoethyl acetate** with atom numbering.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **1,2-dibromoethyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Dibromoethyl Acetate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217515#spectroscopic-data-of-1-2-dibromoethyl-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com